Cas no 233762-23-7 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key features include the Fmoc (9-fluorenylmethoxycarbonyl) group, which provides orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions. The Trt (triphenylmethyl) group protects the imidazole side chain of histidine, preventing unwanted side reactions during solid-phase peptide synthesis. This compound ensures high coupling efficiency and minimizes racemization, making it valuable for synthesizing complex peptides with histidine residues. Its stability under standard SPPS (Solid-Phase Peptide Synthesis) conditions and compatibility with common reagents enhance its utility in research and pharmaceutical applications.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid structure
233762-23-7 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid
CAS番号:233762-23-7
MF:C40H33N3O4
メガワット:619.70772
MDL:MFCD00520927
CID:1414009
PubChem ID:4072357

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid
    • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-Histidine
    • DTXSID30869506
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)histidine
    • SCHEMBL12994493
    • AKOS005428000
    • STK290902
    • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-tritylhistidine
    • N-Fmoc-N\\'-trityl-L-histidine
    • 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-[1-(TRIPHENYLMETHYL)-1H-IMIDAZOL-4-YL]PROPANOIC ACID
    • SY041729
    • MFCD00077061
    • EN300-296005
    • SY024212
    • Fmoc-D-His(tau-Trt)-OH
    • Nalpha-Fmoc-Nim-trityl-D-histidine
    • fmoc-d-his(1-trt)-oh
    • Nalpha-Fmoc-Nim-trityl-L-histidine
    • 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID
    • 233762-23-7
    • N-alpha-Fmoc-N-im-trityl-D-histidine
    • MDL: MFCD00520927
    • インチ: InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)
    • InChIKey: XXMYDXUIZKNHDT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

計算された属性

  • せいみつぶんしりょう: 619.24729
  • どういたいしつりょう: 619.24710654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 47
  • 回転可能化学結合数: 11
  • 複雑さ: 967
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.5
  • トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

  • PSA: 93.45

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-296005-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
10.0g
$595.0 2025-03-19
Enamine
EN300-296005-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
0.5g
$122.0 2025-03-19
Enamine
EN300-296005-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
5.0g
$386.0 2025-03-19
Enamine
EN300-296005-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
2.5g
$252.0 2025-03-19
Enamine
EN300-296005-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7
1g
$3368.0 2023-09-06
Enamine
EN300-296005-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7
10g
$14487.0 2023-09-06
Enamine
EN300-296005-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
0.1g
$112.0 2025-03-19
Enamine
EN300-296005-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
1.0g
$128.0 2025-03-19
Enamine
EN300-296005-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
0.25g
$117.0 2025-03-19
Enamine
EN300-296005-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
233762-23-7 95.0%
0.05g
$107.0 2025-03-19

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid 関連文献

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acidに関する追加情報

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic Acid (CAS No: 233762-23-7)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid, identified by its CAS number 233762-23-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a complex molecular architecture, incorporating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-ylmethoxycarbonyl moiety and a triphenylmethyl group in its structure suggests applications in the development of novel therapeutic agents, particularly in the realm of targeted drug delivery and enzyme inhibition.

The structural design of this compound reflects a deep understanding of molecular interactions and pharmacophore optimization. The fluoren-9-ylmethoxycarbonyl group, a common protective group in peptide synthesis, enhances the stability and solubility of the molecule, making it suitable for various biochemical applications. Meanwhile, the triphenylmethyl substituent provides steric hindrance and electronic modulation, which can be critical for achieving high binding affinity with biological targets. These features position the compound as a valuable intermediate in the synthesis of more complex pharmacological entities.

In recent years, there has been growing interest in the development of imidazole-based compounds due to their diverse biological activities. The imidazole ring in 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid is particularly noteworthy, as it is known to exhibit properties such as metal chelation, antifungal, and anti-inflammatory effects. The integration of this motif with other functional groups has led to the discovery of several promising drug candidates that are currently undergoing preclinical evaluation. For instance, derivatives of imidazole have shown efficacy in treating neurological disorders by modulating neurotransmitter receptors.

The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening techniques to identify novel bioactive molecules. 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid exemplifies how structural diversification can lead to the discovery of compounds with enhanced pharmacological profiles. Its unique combination of substituents makes it a versatile scaffold for further chemical modification, allowing researchers to fine-tune its biological activity for specific therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.

The potential applications of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylopropanoic acid extend beyond traditional small-molecule drug development. Its structural features make it an attractive candidate for use in biomaterials and nanotechnology, where it could serve as a building block for designing smart drug delivery systems. These systems aim to improve therapeutic outcomes by targeting specific cells or tissues while minimizing side effects.

In conclusion, 2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-3 -1-(triphenylmethyl)-1H-imidazol -4 -ylopropanoic acid (CAS No: 233762 -23 -7) represents a significant advancement in medicinal chemistry. Its complex structure and multifunctional groups offer numerous opportunities for further research and development. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly crucial role in addressing complex diseases and improving patient care.

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